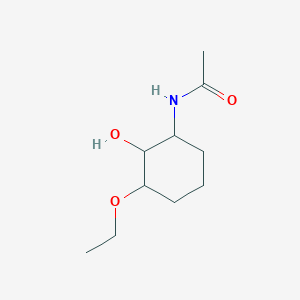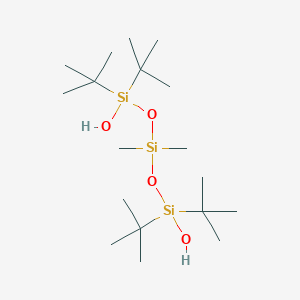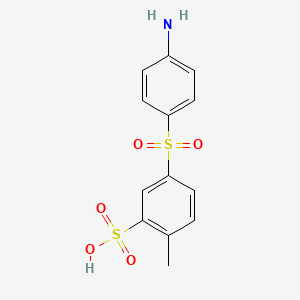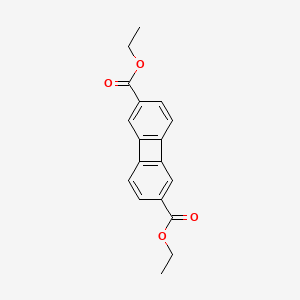
Diethyl biphenylene-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl biphenylene-2,6-dicarboxylate is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two ester groups attached to the biphenyl core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl biphenylene-2,6-dicarboxylate typically involves the esterification of biphenylene-2,6-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl biphenylene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenylene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include biphenylene-2,6-dicarboxylic acid, dihydroxy biphenylene derivatives, and various halogenated biphenylene compounds .
Wissenschaftliche Forschungsanwendungen
Diethyl biphenylene-2,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl biphenylene-2,6-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release biphenylene-2,6-dicarboxylic acid, which can then interact with enzymes and other proteins. The biphenyl core can also participate in various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Diethyl biphenyl-4,4’-dicarboxylate: Similar structure but with ester groups at different positions.
Dimethyl biphenyl-2,6-dicarboxylate: Similar compound with methyl ester groups instead of ethyl.
Uniqueness
The presence of ester groups at the 2,6-positions allows for unique interactions in chemical and biological systems, distinguishing it from other biphenyl derivatives .
Eigenschaften
CAS-Nummer |
93103-53-8 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
diethyl biphenylene-2,6-dicarboxylate |
InChI |
InChI=1S/C18H16O4/c1-3-21-17(19)11-5-7-13-15(9-11)14-8-6-12(10-16(13)14)18(20)22-4-2/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
DHQSYUJVOKFPKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C2C=CC(=C3)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


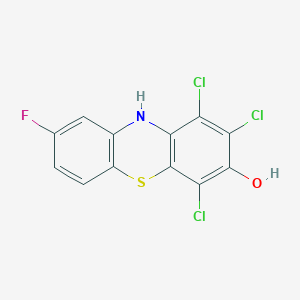

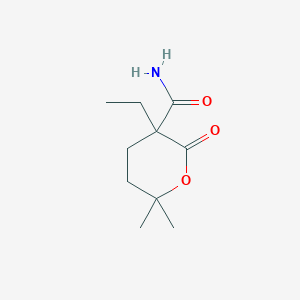
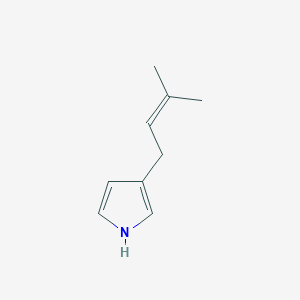
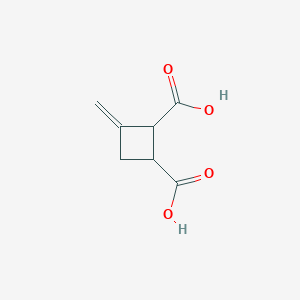

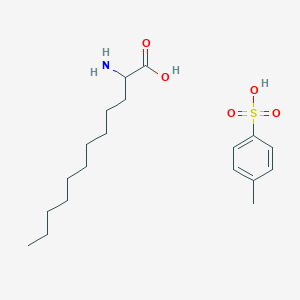

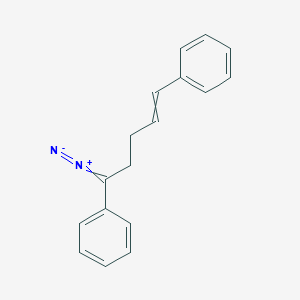

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
